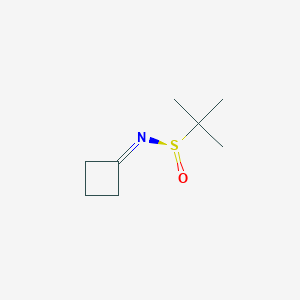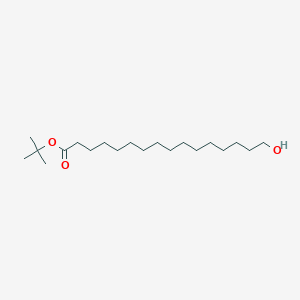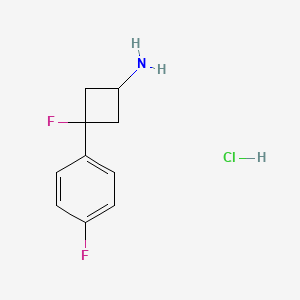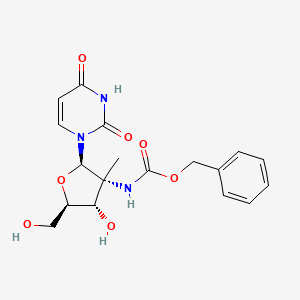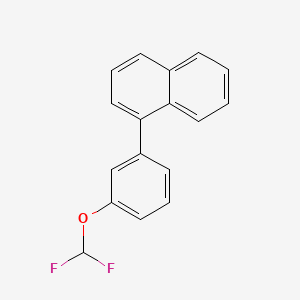
1-(3-(Difluoromethoxy)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-(difluoromethoxy)phenyl group
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene derivatives with difluoromethoxy-substituted phenyl compounds. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 3-(difluoromethoxy)benzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced naphthalene derivatives.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)naphthalene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is crucial in the context of treating neurological disorders like depression and Parkinson’s disease.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)phenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(3-Methoxyphenyl)naphthalene: Similar in structure but lacks the fluorine atoms, which can significantly alter its chemical reactivity and biological activity.
1-(3-Trifluoromethoxyphenyl)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different electronic and steric effects.
1-(3-Chlorophenyl)naphthalene:
The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H12F2O |
|---|---|
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
Clé InChI |
KUISTZBMOAABIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


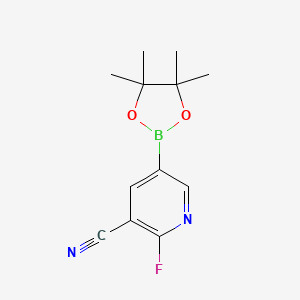
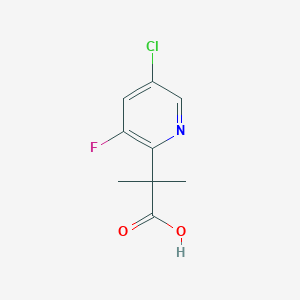

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)



